N-[(3-methylphenyl)methyl]cyclopropanamine
Description
Significance of Cyclopropylamine (B47189) Scaffolds in Contemporary Chemical and Biological Research
The cyclopropylamine moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.gov The unique properties of the cyclopropane (B1198618) ring, a three-membered carbocycle, are central to its significance. The high degree of ring strain and the sp2-like character of its C-C bonds give it distinct conformational and electronic properties compared to larger rings or acyclic structures.
This unique structure makes cyclopropylamine and its derivatives valuable in the design of various therapeutic agents. nih.gov They are notably recognized as mechanism-based inhibitors of monoamine oxidases (MAO), a class of enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine. nih.govresearchgate.netresearchgate.netmdpi.com Inhibition of MAO can increase the levels of these neurotransmitters in the brain, which is a key mechanism for treating depression and neurodegenerative disorders such as Parkinson's disease. nih.govmdpi.com The cyclopropylamine group can form a covalent bond with the flavin cofactor of MAO, leading to irreversible inhibition. nih.govresearchgate.net
Beyond MAO inhibition, cyclopropylamine scaffolds are found in a range of other biologically active molecules, including antiviral and anticancer agents. nih.gov Their rigid structure can help to lock a molecule into a specific conformation required for binding to a biological target, and their metabolic stability can be advantageous for drug development.
Foundational Research on N-[(3-Methylphenyl)methyl]cyclopropanamine and its Analogues
Direct experimental data on the synthesis and biological activity of this compound is sparse in peer-reviewed journals. However, the properties and potential of this compound can be inferred from studies on its close analogues and the general chemistry of N-substituted cyclopropylamines.
Physicochemical Properties of an Isomer
To provide an insight into the basic chemical characteristics, the computed physicochemical properties of a positional isomer, 1-(3-methylbenzyl)cyclopropanamine, are presented below. These values are computationally derived and offer an approximation of the properties of this compound.
Table 1: Computed Physicochemical Properties of 1-(3-Methylbenzyl)cyclopropanamine
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.24 g/mol |
| XLogP3-AA (Lipophilicity) | 2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Exact Mass | 161.120449483 Da |
| Topological Polar Surface Area | 26 Ų |
Data sourced from PubChem CID 23106077. These are computed properties for an isomer and may differ from experimental values for this compound.
Synthetic Approaches
The synthesis of this compound can be approached through established methods for the N-alkylation of amines. Two primary retrosynthetic disconnections suggest feasible synthetic routes:
Reductive Amination: This would involve the reaction of cyclopropanecarboxaldehyde (B31225) with 3-methylbenzylamine (B90883) in the presence of a reducing agent.
N-Alkylation: This route would entail the reaction of cyclopropanamine with a 3-methylbenzyl halide (e.g., 3-methylbenzyl bromide).
These general strategies are summarized in the following table.
Table 2: General Synthetic Approaches to N-Arylmethyl Cyclopropanamines
| Synthetic Strategy | Reactants | General Conditions |
|---|---|---|
| Reductive Amination | Cyclopropanecarboxaldehyde, Arylmethylamine | A reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation. |
| N-Alkylation | Cyclopropanamine, Arylmethyl halide | A base to neutralize the formed acid, in a suitable solvent. |
Biological Activity of a Key Analogue
The potential biological activity of this compound can be illuminated by examining its close structural analogues. A particularly relevant study investigated cis-N-benzyl-2-methoxycyclopropylamine as a mechanism-based inhibitor of monoamine oxidases. nih.govresearchgate.net This compound demonstrated potent and selective irreversible inhibition of MAO-B. nih.govresearchgate.net Given the structural similarity, it is plausible that this compound could exhibit similar MAO inhibitory properties. The presence of the methyl group on the phenyl ring may influence the potency and selectivity for MAO-A versus MAO-B.
The inhibitory concentrations (IC₅₀) for cis-N-benzyl-2-methoxycyclopropylamine against both MAO-A and MAO-B are detailed below.
Table 3: MAO Inhibitory Activity of cis-N-Benzyl-2-methoxycyclopropylamine
| Enzyme | Pre-incubation Time | IC₅₀ (nM) |
|---|---|---|
| MAO-A | 30 min | 170 |
| MAO-B | 30 min | 5 |
Data sourced from a study on cis-cyclopropylamines as MAO inhibitors. nih.govresearchgate.net
The data shows that this analogue is a highly potent inhibitor of MAO-B, being over 30 times more selective for MAO-B than for MAO-A under these conditions. nih.gov This suggests that N-benzylcyclopropanamine derivatives are a promising class of compounds for the development of selective MAO-B inhibitors, which are of interest for the treatment of Parkinson's disease. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-3-2-4-10(7-9)8-12-11-5-6-11/h2-4,7,11-12H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBFNXZKZYKGFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588322 | |
| Record name | N-[(3-Methylphenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625437-44-7 | |
| Record name | N-[(3-Methylphenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(3-methylphenyl)methyl]cyclopropanamine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of N 3 Methylphenyl Methyl Cyclopropanamine and Its Derivatives
General Strategies for Cyclopropanamine Core Formation
The formation of the cyclopropanamine scaffold is a critical step in the synthesis of the target molecule. This can be achieved through various cyclopropanation reactions, followed by the introduction or modification of the amine group.
Cyclopropanation Reactions
Cyclopropanation reactions involve the addition of a one-carbon unit to an alkene to form the three-membered ring. The choice of reagent and catalyst is crucial for controlling the stereochemistry of the product.
Achieving stereocontrol in cyclopropanation is a significant focus in modern organic synthesis. For precursors to chiral cyclopropylamines, asymmetric cyclopropanation methods are employed. One prominent strategy involves the use of chiral catalysts to induce enantioselectivity. For instance, dirhodium(II) catalysts have been effectively used in the cyclopropanation of alkenes with diazo compounds, allowing for high levels of stereocontrol emory.edu. The diastereoselectivity of cyclopropanation can also be influenced by the substrate itself, particularly in the case of allylic alcohols or amines where the existing stereocenter can direct the approach of the cyclopropanating agent.
Furthermore, iron porphyrin complexes have emerged as powerful catalysts for the stereoselective cyclopropanation of styrenes and their derivatives. A C2-symmetrical chiral iron porphyrin complex has demonstrated excellent yields, high enantioselectivity (up to 87% ee for the trans-isomer), and high diastereoselectivity (trans/cis ratios up to 99:1) in the cyclopropanation of α-methylstyrene nih.govrsc.org. This methodology could be applied to 3-methylstyrene as a precursor to the cyclopropane (B1198618) core of the target molecule.
Carbenoid reagents are widely used for the synthesis of cyclopropanes. The Simmons-Smith reaction, which typically employs diiodomethane and a zinc-copper couple, is a classic example. However, the use of diazo compounds in the presence of transition metal catalysts, such as rhodium or copper, offers a versatile and often more controlled approach to cyclopropanation emory.edu.
Diazoacetates can react with alkenes, such as 3-methylstyrene, in the presence of a rhodium catalyst to form the corresponding cyclopropanecarboxylate, which can then be converted to the amine. The mechanism involves the formation of a metal carbene intermediate that subsequently reacts with the alkene. The choice of catalyst and ligands can significantly influence the efficiency and stereoselectivity of the reaction. For instance, tris(pentafluorophenyl)borane has been studied as a metal-free catalyst for the cyclopropanation of styrene derivatives with aryldiazodiacetates, proceeding through an O-bound boron-activated intermediate nih.gov.
| Catalyst | Alkene | Diazo Compound | Diastereoselectivity (trans:cis) | Enantioselectivity (ee%) | Yield (%) | Reference |
| Chiral Iron Porphyrin | α-Methylstyrene | Ethyl diazoacetate | up to 99:1 | up to 87 (trans) | up to 99 | nih.govrsc.org |
| Dirhodium(II) catalyst | Styrene | Methyl phenyldiazoacetate | High | High | Good | emory.edu |
Amine Introduction and Modification
Once the cyclopropane ring is formed, the next critical step is the introduction or modification of the amine functionality to yield the final N-substituted cyclopropanamine.
Reductive amination is a highly versatile and widely used method for the formation of C-N bonds and represents a direct approach to synthesizing N-[(3-methylphenyl)methyl]cyclopropanamine. This method involves the reaction of a carbonyl compound, in this case, cyclopropanecarboxaldehyde (B31225), with an amine, 3-methylbenzylamine (B90883), in the presence of a reducing agent.
A US patent describes a general process for the preparation of substituted N-(benzyl)cyclopropanamines through the hydrogenation of an imine intermediate, which is formed from the corresponding aldehyde and amine google.com. This process is applicable to a wide range of substituted benzylamines and cyclopropanecarboxaldehydes.
The reaction typically proceeds in two steps: the formation of an imine or enamine intermediate, followed by its reduction. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) orgsyn.org. Catalytic hydrogenation can also be employed. The choice of reducing agent is critical to avoid the reduction of the starting aldehyde before imine formation.
A nickel-catalyzed three-component reductive coupling has also been reported, which allows for the synthesis of tertiary benzhydryl amines and could be adapted for secondary amines like the target compound ucla.edu. This method utilizes an iminium ion generated in situ which then reacts with an organic electrophile in the presence of a nickel catalyst and a reducing agent.
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Cyclohexanone | Dimethylamine HCl | NaBH₃CN | Methanol (B129727) | 85-90 | orgsyn.org |
| Various Aldehydes | Various Amines | 1-Hydrosilatrane | Acetic Acid/Neat | Good to Excellent | orgsyn.org |
An alternative strategy for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group on either the cyclopropane ring or the benzyl (B1604629) group.
One approach is the reaction of cyclopropylamine (B47189) with a 3-methylbenzyl halide (e.g., 3-methylbenzyl chloride or bromide). In this SN2 reaction, the nitrogen atom of cyclopropylamine acts as the nucleophile, displacing the halide from the benzylic carbon. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The preparation of 3-methylbenzyl chloride can be achieved through the side-chain monochlorination of m-xylene google.com.
Conversely, a cyclopropyl (B3062369) halide or a cyclopropyl derivative with a good leaving group (e.g., a tosylate) could be reacted with 3-methylbenzylamine. However, nucleophilic substitution on a cyclopropane ring can be challenging due to increased ring strain in the transition state.
Palladium-catalyzed C-N bond formation represents a more sophisticated approach to nucleophilic amination. While often used for the synthesis of N-arylcyclopropylamines, modifications of this methodology could potentially be applied to the synthesis of N-aralkyl derivatives.
Amide Coupling Methodologies
The formation of an amide bond is a cornerstone of synthetic organic chemistry, frequently employed to generate libraries of compounds for biological screening. In the context of this compound and its derivatives, amide coupling reactions provide a versatile strategy for introducing a wide array of substituents, thereby modulating the physicochemical and pharmacological properties of the parent molecule. These reactions typically involve the coupling of a carboxylic acid with the secondary amine of a cyclopropanamine derivative.
A variety of modern coupling reagents are utilized to facilitate this transformation, each with its own advantages in terms of reaction efficiency, substrate scope, and minimization of side reactions. Commonly employed reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP), which act as acyl transfer agents to form highly reactive intermediates. nih.gov Phosphonium-based reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and uronium-based reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are also highly effective, particularly for coupling sterically hindered amines or less reactive carboxylic acids. nih.gov
The choice of solvent and base is crucial for the success of these coupling reactions. Aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (B52724) are commonly used. The selection of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is important to neutralize the acid generated during the reaction without competing with the amine nucleophile. nih.gov
| Coupling Reagent | Additive/Base | Typical Solvent | Key Features |
| EDC | HOBt, DMAP | DCM, DMF | Widely used, cost-effective. nih.gov |
| HATU | DIPEA | DMF | High efficiency, suitable for challenging couplings. nih.govbohrium.com |
| HBTU | DIPEA | DMF | Similar to HATU, effective for peptide synthesis. nih.gov |
| T3P | DIPEA | THF | Effective for a range of substrates. nih.gov |
Specific Synthetic Routes for this compound and Analogs
The primary and most direct method for the synthesis of this compound is through reductive amination. This versatile reaction involves the condensation of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.
Reaction of Substituted Benzaldehydes with Cyclopropanamine
The initial step in the reductive amination pathway to this compound is the reaction between 3-methylbenzaldehyde (B113406) and cyclopropanamine. This reaction forms the corresponding N-(3-methylbenzylidene)cyclopropanamine, an imine intermediate. The formation of the imine is a reversible equilibrium process. To drive the reaction towards the product, it is often carried out in a solvent that allows for the removal of water, for instance, through the use of a Dean-Stark apparatus or by the addition of a dehydrating agent. The reaction is typically catalyzed by a mild acid.
Reduction of Imine Intermediates
The imine formed in the previous step is not typically isolated but is reduced in the same reaction vessel. A variety of reducing agents can be employed for this transformation. Sodium borohydride (NaBH₄) is a common and cost-effective choice. For greater selectivity, particularly in the presence of other reducible functional groups, milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred. masterorganicchemistry.com These reagents are particularly effective under weakly acidic conditions where the iminium ion is readily formed and reduced. masterorganicchemistry.comlibretexts.org Catalytic hydrogenation over a noble metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is another effective method. google.com
A general procedure for the reductive amination of aldehydes involves dissolving the aldehyde and amine in a suitable solvent like methanol or ethanol, followed by the addition of the reducing agent. mdpi.com The reaction progress is monitored until the starting materials are consumed, after which the product is isolated and purified.
Table of Reductive Amination Conditions for Analogous Systems:
| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| p-Methoxybenzaldehyde | n-Butylamine | H₂/Co-Mel/SiO₂ | Methanol | 72-96 | mdpi.com |
| p-Methoxybenzaldehyde | Benzylamine (B48309) | H₂/Co-Mel/SiO₂ | Methanol | 72-96 | mdpi.com |
| Various Aldehydes | Dimethylamine | Borohydride Exchange Resin | Ethanol | High |
Functional Group Interconversions on the Cyclopropane Ring
While the synthesis of this compound itself does not involve this step, the derivatization of the cyclopropane ring is a potential avenue for creating analogs. Functional group interconversions on a pre-existing N-substituted cyclopropanamine can be challenging due to the inherent strain of the three-membered ring and the potential for ring-opening reactions. However, certain transformations can be achieved under carefully controlled conditions. For instance, the introduction of substituents on the cyclopropane ring can be accomplished during the synthesis of the cyclopropylamine precursor itself, for example, through cyclopropanation of substituted alkenes.
Synthetic Pathways Incorporating Protected Amines
In multi-step syntheses or when working with complex molecules, it is often necessary to protect the amine functionality to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
A one-pot tandem reductive amination followed by N-Boc protection has been developed for the synthesis of N-Boc protected secondary amines. nih.govnih.gov This procedure involves the standard reductive amination of an aldehyde with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride, with the simultaneous addition of di-tert-butyl dicarbonate ((Boc)₂O). nih.gov This method is highly efficient and selective, preventing over-alkylation to the tertiary amine and offering a streamlined route to protected secondary amines that can be used in subsequent synthetic steps. nih.gov
Advanced Reaction Mechanisms in Cyclopropanamine Synthesis
Beyond the straightforward reductive amination, more advanced methods for the synthesis of the cyclopropylamine core exist. The Kulinkovich-de Meijere reaction is a powerful method for the preparation of cyclopropylamines from amides or nitriles. organic-chemistry.orgorganic-chemistry.org This reaction involves the treatment of an N,N-dialkylamide with a Grignard reagent in the presence of a titanium(IV) alkoxide, typically Ti(OiPr)₄. organic-chemistry.orgacsgcipr.org
The mechanism proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide. organic-chemistry.org This intermediate then reacts with the amide carbonyl group to form an oxatitanacyclopentane. Unlike the analogous reaction with esters (the Kulinkovich reaction), the dialkylamino group is a poor leaving group. Consequently, the oxatitanacyclopentane undergoes ring-opening to form an iminium-titanium oxide inner salt, which then cyclizes to afford the cyclopropylamine product. organic-chemistry.org Stoichiometric amounts of the titanium reagent generally provide better yields. organic-chemistry.org
A modification of this reaction, the Kulinkovich-Szymoniak reaction, allows for the synthesis of primary cyclopropylamines from nitriles. organic-chemistry.org These titanium-mediated cyclopropanations represent a versatile and powerful tool for the construction of the cyclopropylamine motif, which is a key structural element in a variety of biologically active molecules. orgsyn.org
Curtius Rearrangement as a Synthetic Tool
The Curtius rearrangement is a powerful method for the synthesis of primary amines from carboxylic acids, proceeding through an acyl azide intermediate. nih.govnih.govwikipedia.org This transformation is particularly useful for accessing cyclopropylamines, including the parent structure of this compound, from readily available cyclopropanecarboxylic acids. nih.govresearchgate.net The reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the corresponding amine with the loss of carbon dioxide. wikipedia.orgmasterorganicchemistry.com A significant advantage of the Curtius rearrangement is that the migration of the R-group occurs with complete retention of configuration at the migrating carbon center. nih.govnih.gov
A plausible synthetic route to this compound using this methodology would commence with the conversion of cyclopropanecarboxylic acid to its corresponding acyl azide. This can be achieved through various methods, including the reaction of the corresponding acyl chloride with sodium azide or a one-pot procedure from the carboxylic acid using diphenylphosphoryl azide (DPPA). nih.gov Subsequent heating of the acyl azide induces the rearrangement to cyclopropyl isocyanate. This intermediate can be trapped with a nucleophile or hydrolyzed to yield cyclopropanamine. The final step would involve the N-alkylation of cyclopropanamine with 3-methylbenzyl halide to afford the target compound, this compound.
The general reaction scheme is as follows:
Acyl Azide Formation: Cyclopropanecarboxylic acid is converted to cyclopropanecarbonyl azide.
Curtius Rearrangement: The acyl azide rearranges upon heating to form cyclopropyl isocyanate and nitrogen gas.
Hydrolysis: The isocyanate is hydrolyzed to yield cyclopropanamine.
N-Alkylation: Cyclopropanamine is reacted with 3-methylbenzyl bromide to produce this compound.
| Step | Reactant | Reagents | Intermediate/Product | Reference |
| 1 | Cyclopropanecarboxylic acid | (1) SOCl₂, (2) NaN₃ or DPPA | Cyclopropanecarbonyl azide | nih.govwikipedia.org |
| 2 | Cyclopropanecarbonyl azide | Heat (Toluene, reflux) | Cyclopropyl isocyanate | nih.govmasterorganicchemistry.com |
| 3 | Cyclopropyl isocyanate | H₂O, H⁺ or OH⁻ | Cyclopropanamine | wikipedia.org |
| 4 | Cyclopropanamine | 3-Methylbenzyl bromide, Base | This compound | General N-alkylation |
Ag+-Induced Ring Expansion for Beta-Lactam Formation
The strained three-membered ring of cyclopropylamines can undergo ring expansion reactions to form four-membered heterocycles, such as β-lactams (azetidin-2-ones). Silver ion (Ag⁺) has been shown to induce such transformations in appropriately substituted cyclopropylamine derivatives. nih.gov While this reaction has not been explicitly reported for this compound, theoretical studies on analogous systems, such as N-chloro-N-methyl-1-hydroxycyclopropylamine, provide insight into the mechanism and feasibility of this transformation. nih.gov
The proposed mechanism involves the coordination of Ag⁺ to a leaving group on the nitrogen atom (e.g., a halide), facilitating its departure and the concomitant ring opening of the cyclopropane ring. This process is driven by the release of ring strain. The resulting intermediate can then cyclize to form the β-lactam ring. The Ag⁺ ion plays a crucial role in avoiding fragmentation of the molecule, which could otherwise occur without its assistance. nih.gov
For a derivative of this compound to undergo this transformation, it would likely require pre-functionalization, for instance, by introducing a hydroxyl group at the C1 position of the cyclopropane ring and a suitable leaving group on the nitrogen atom.
| Substrate | Reagent | Product | Key Mechanistic Feature | Reference |
| N-chloro-N-methyl-1-hydroxycyclopropylamine | Ag⁺ | N-methyl-2-azetidinone | Ag⁺-assisted extrusion of Cl⁻ and ring opening | nih.gov |
Radical Cation-Mediated Annulation Processes
The nitrogen atom of cyclopropylamines can be oxidized to a radical cation, which can subsequently trigger the ring opening of the cyclopropane ring to generate a distonic radical cation. This reactive intermediate can participate in various annulation reactions, particularly [3+2] cycloadditions with alkenes and alkynes. nih.govchemrxiv.orgchemrxiv.org These reactions provide a powerful method for the construction of five-membered carbocyclic rings.
Visible-light photoredox catalysis is a common method for generating the initial aminium radical cation. nih.gov In a typical reaction, a photocatalyst, such as Ru(bpz)₃₂, absorbs visible light and oxidizes the cyclopropylamine to its radical cation. This is followed by the cleavage of a C-C bond in the cyclopropane ring to form a more stable radical cation intermediate, which then adds to an olefin. The resulting radical is then reduced to complete the catalytic cycle and form the cyclopentane product. nih.gov
Derivatives of this compound are expected to undergo similar [3+2] annulation reactions. The N-benzyl group is electronically similar to the N-aryl groups that have been shown to be effective in these transformations. The reaction with an alkene, such as styrene, would be expected to yield a substituted cyclopentylamine.
| Cyclopropylamine Substrate | Alkene Partner | Catalyst/Conditions | Product Type | Reference |
| N-Cyclopropylaniline | Styrene | Ru(bpz)₃₂, visible light | Substituted cyclopentylamine | nih.gov |
| N-Aryl cyclopropylamine | Electron-deficient olefins | Photochemical activation (no catalyst) | N-arylaminocycloalkyl compound | chemrxiv.orgchemrxiv.org |
Regio- and Stereochemical Control in this compound Derivatization
Controlling the stereochemistry during the synthesis of substituted cyclopropane rings is a significant challenge in organic synthesis. One effective method for achieving diastereoselectivity is the Simmons-Smith cyclopropanation of chiral, non-racemic allylic amines. The hydroxyl or amino group can direct the cyclopropanating reagent to one face of the double bond, leading to the formation of a single diastereomer.
For the synthesis of derivatives of this compound, a diastereoselective Simmons-Smith reaction could be envisioned starting from an appropriate N-allyl-N-((3-methylphenyl)methyl)amine. The nitrogen atom, particularly when part of a chelating system, can direct the zinc carbenoid to the syn-face of the olefin. For instance, the cyclopropanation of 3-(N,N-dibenzylamino)cyclohexene with either the Wittig-Furukawa reagent (Zn(CH₂I)₂) or Shi's reagent (CF₃CO₂ZnCH₂I) yields the corresponding syn-cyclopropane as a single diastereomer. This high level of diastereocontrol is attributed to the chelation of the nitrogen atom to the zinc reagent.
| Allylic Amine Substrate | Cyclopropanating Reagent | Diastereoselectivity | Product | Reference |
| 3-(N,N-dibenzylamino)cyclohexene | Zn(CH₂I)₂ or CF₃CO₂ZnCH₂I | >95:5 (syn) | syn-2-(N,N-dibenzylamino)bicyclo[4.1.0]heptane | nih.gov |
| Allylic tertiary amines with pseudoephedrine auxiliary | Simmons-Smith reagent | High | syn-cyclopropylamine | nih.gov |
Chiral auxiliaries are powerful tools for asymmetric synthesis, allowing for the preparation of enantiomerically pure compounds. wikipedia.orgnih.govwilliams.edu An enantiopure auxiliary is temporarily attached to the substrate to direct a subsequent chemical transformation in a stereoselective manner, after which the auxiliary can be removed. Evans oxazolidinones and Ellman's tert-butanesulfinamide are well-known examples of effective chiral auxiliaries. colab.wsosi.lv
In the context of synthesizing chiral derivatives of this compound, a chiral auxiliary could be employed in several ways. For instance, an Evans oxazolidinone could be acylated with cyclopropanecarboxylic acid. The resulting chiral imide could then undergo a diastereoselective reaction, such as alkylation or conjugate addition, at a position on the cyclopropane ring, with the stereochemical outcome being controlled by the chiral auxiliary. Subsequent removal of the auxiliary would yield an enantiomerically enriched cyclopropanecarboxylic acid derivative, which could then be converted to the corresponding amine via the Curtius rearrangement.
Alternatively, Ellman's tert-butanesulfinamide can be used to synthesize chiral cyclopropylamines directly. For example, reaction of chiral N-sulfinyl α-chloro ketimines with Grignard reagents can lead to the formation of chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity. nih.gov
| Chiral Auxiliary | Application | Substrate Class | Product Class | Reference |
| Evans Oxazolidinone | Asymmetric alkylation | N-Acyl oxazolidinones | Chiral carboxylic acid derivatives | wikipedia.orgcolab.ws |
| tert-Butanesulfinamide | Asymmetric synthesis of amines | N-tert-Butanesulfinyl imines | Chiral amines | osi.lvnih.gov |
| Pseudoephedrine | Diastereoselective alkylation | Pseudoephedrine amides | Enantiomerically enriched carboxylic acids | nih.gov |
Functionalization of the Phenyl and Methylphenyl Moieties
The aromatic rings of this compound offer sites for further functionalization through electrophilic aromatic substitution and other reactions. The directing effects of the substituents on the 3-methylphenyl ring will govern the regiochemical outcome of these reactions. The N-benzyl group is an ortho, para-directing group, while the methyl group is also an ortho, para-director. Their combined influence will determine the position of substitution.
In electrophilic aromatic substitution reactions, such as nitration, the positions ortho and para to the activating N-benzylamino group are electronically favored. However, steric hindrance from the bulky N-substituent may disfavor substitution at the ortho positions. For N-benzyl-3-toluidine, nitration is expected to occur at the positions activated by both groups.
Directed ortho-metalation (DoM) provides an alternative strategy for the regioselective functionalization of the phenyl ring. nih.gov The amino group can act as a directed metalation group (DMG), directing a strong base like n-butyllithium to deprotonate the ortho position. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups specifically at the position ortho to the nitrogen.
The benzylic methyl group on the 3-methylphenyl ring is also a site for functionalization. Free radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a bromine atom at the benzylic position. This benzylic bromide can then be converted to a variety of other functional groups through nucleophilic substitution reactions. Oxidation of the methyl group to a carboxylic acid or an aldehyde is also a possible transformation.
| Reaction Type | Reagents | Moiety Functionalized | Expected Regioselectivity/Product |
| Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | 3-Methylphenyl ring | Substitution at positions activated by both N- and methyl groups |
| Directed ortho-Metalation | n-BuLi, then Electrophile (E⁺) | Phenyl ring of the benzyl group | ortho-Substituted N-benzyl derivative |
| Free Radical Bromination | NBS, AIBN | Benzylic methyl group | N-[(3-(bromomethyl)phenyl)methyl]cyclopropanamine |
| Oxidation | KMnO₄ or other strong oxidant | Benzylic methyl group | 3-((cyclopropylamino)methyl)benzoic acid |
Structure Activity Relationship Sar Studies and Biological Target Engagement of N 3 Methylphenyl Methyl Cyclopropanamine Derivatives
Cyclopropylamine (B47189) Derivatives as Modulators of Biological Pathways
Cyclopropylamine derivatives represent a class of compounds with significant potential to modulate various biological pathways, primarily through enzyme inhibition. The unique structural and electronic properties of the cyclopropane (B1198618) ring, a small, strained carbocycle, confer a rigid conformation that can facilitate potent and selective binding to enzyme active sites. nih.gov These derivatives have been investigated for a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects. nih.gov
The inherent reactivity of the cyclopropylamine group, particularly in the context of flavin-dependent amine oxidases, has been a key driver of their development as therapeutic agents. nih.govmdpi.com This reactivity allows for mechanism-based, irreversible inhibition, a mode of action that can lead to prolonged pharmacological effects. The core structure of a phenylcyclopropylamine, for instance, has been a foundational template for the design of inhibitors targeting enzymes involved in critical cellular processes like epigenetic regulation and neurotransmitter metabolism. rsc.orgmdpi.com
N-[(3-Methylphenyl)methyl]cyclopropanamine Derivatives as Enzyme Inhibitors
Building upon the foundational phenylcyclopropylamine scaffold, medicinal chemists have explored a multitude of substitutions on both the phenyl ring and the amino group to enhance potency and selectivity for specific enzyme targets. The introduction of a methyl group at the meta-position of the phenyl ring, as seen in this compound, is a strategic modification aimed at probing the steric and electronic requirements of the enzyme's active site. Furthermore, N-alkylation of the cyclopropylamine provides another vector for optimization, potentially improving interactions with the target protein and modulating physicochemical properties.
Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition
LSD1, also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in various cancers, making it an attractive target for therapeutic intervention. mdpi.com
The design of this compound derivatives as LSD1 inhibitors is largely inspired by the known MAO inhibitor, tranylcypromine (B92988) (trans-2-phenylcyclopropylamine). The core phenylcyclopropylamine scaffold serves as a "warhead" that covalently modifies the FAD cofactor of LSD1. medicinal chemistry efforts focus on appending substituents to this core structure to enhance binding affinity and selectivity for LSD1 over other FAD-dependent enzymes like MAOs.
The incorporation of the N-[(3-methylphenyl)methyl] moiety is a rational design strategy. The 3-methylphenyl group can occupy a hydrophobic pocket within the LSD1 active site, while the N-methylbenzyl substituent can form additional interactions, leading to improved potency. The stereochemistry of the cyclopropane ring is also a critical consideration, with the trans-isomer generally showing higher activity. mdpi.com
The evaluation of this compound derivatives involves assessing their inhibitory potency (typically measured as IC50 or Ki values) against LSD1 and their selectivity against related enzymes such as LSD2 and MAO-A and MAO-B. High selectivity is crucial to minimize off-target effects.
Extensive research has been conducted on various substituted phenylcyclopropylamine derivatives to optimize their potency and selectivity. For instance, the introduction of bulky substituents on the cyclopropylamine ring has been shown to increase selectivity against MAOs. mdpi.com N-alkylation has also been demonstrated as a successful strategy to enhance LSD1 inhibition while improving selectivity.
Below is an interactive data table summarizing the inhibitory activities of some representative phenylcyclopropylamine derivatives.
| Compound | Target | IC50 (nM) | Ki (µM) | k_inact/K_I (M⁻¹s⁻¹) | Selectivity vs MAO-A | Selectivity vs MAO-B | Reference |
| Tranylcypromine (PCPA) | LSD1 | 2000 | 242 | 43.8 | Low | Low | rsc.org |
| S2101 | LSD1 | - | - | 4560 | High | Moderate | |
| Compound 34 (styrenylcyclopropylamine) | LSD1 | <4 | - | ~1500-fold > PCPA | High | High | |
| Compound 7e (indolin-5-yl-cyclopropanamine) | LSD1 | 24.43 | - | - | >4000-fold | >4000-fold |
Note: Specific data for this compound was not publicly available in the referenced literature. The table presents data for structurally related compounds to illustrate the general potency and selectivity trends.
This compound derivatives act as mechanism-based, or "suicide," inhibitors of LSD1. mdpi.com The inhibition process is time- and concentration-dependent, which is characteristic of irreversible covalent modification. nih.gov
The proposed mechanism involves the enzyme's own catalytic machinery. The FAD cofactor in the active site of LSD1 oxidizes the cyclopropylamine moiety. This oxidation leads to the opening of the strained cyclopropane ring, generating a highly reactive intermediate. mdpi.com This intermediate then rapidly forms a covalent bond with the N5 or C4a atom of the FAD cofactor, leading to the irreversible inactivation of the enzyme. nih.govmdpi.com Mass spectrometry and X-ray crystallography studies have confirmed the formation of this covalent adduct between the inhibitor and the FAD cofactor. nih.gov
Monoamine Oxidase (MAO) Inhibition Mechanisms
Monoamine oxidases (MAOs) are a family of FAD-dependent enzymes responsible for the oxidative deamination of various monoamine neurotransmitters, such as serotonin (B10506), norepinephrine, and dopamine (B1211576), as well as exogenous amines like tyramine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.
The mechanism of MAO inhibition by cyclopropylamine derivatives, including the parent compound tranylcypromine, is very similar to that of LSD1 inhibition. nih.gov These compounds act as irreversible inhibitors by forming a covalent adduct with the FAD cofactor. nih.gov The inhibition is mechanism-based, requiring enzymatic turnover to unmask the reactive species that inactivates the enzyme. nih.gov The selectivity of these inhibitors for MAO-A versus MAO-B can be modulated by substitutions on the phenyl ring and the amine group. The development of selective MAO inhibitors has been a major goal in the treatment of depression and neurodegenerative diseases.
Other Relevant Enzyme Interactions
While specific inhibitory data for this compound against a wide array of enzymes is not extensively documented in publicly available literature, the chemical scaffold of a cyclopropylamine moiety attached to a benzyl (B1604629) group suggests potential interactions with enzymes such as monoamine oxidases (MAO). Cyclopropylamines are a well-known class of MAO inhibitors. The mechanism of inhibition often involves the formation of a covalent adduct with the flavin cofactor of the enzyme, leading to irreversible inhibition. The substitution pattern on the phenyl ring can significantly influence the potency and selectivity for MAO-A versus MAO-B isoforms. For instance, the position and nature of the substituent can affect the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity to the active site of the enzyme. Research on related N-benzylcyclopropanamine analogs indicates that they can act as MAO inhibitors.
Receptor-Ligand Interactions and Signaling Modulation
The interaction of this compound derivatives with various receptors and their subsequent modulation of signaling pathways are critical to understanding their pharmacological profile.
Neurotransmitter Receptor Affinity
p38 Kinase Pathway Modulation
Recent studies have highlighted the potential of cyclopropane-containing molecules to modulate the p38 mitogen-activated protein kinase (MAPK) pathway, which is a key signaling cascade involved in inflammatory responses and cell proliferation. nih.gov A series of hybrid molecules incorporating N-cyclopropyl-3-methylbenzamide and benzophenone (B1666685) moieties have been synthesized and evaluated as p38 MAPK inhibitors. nih.gov One of the lead compounds from this series demonstrated potent inhibitory activity against p38α MAPK with an IC50 value of 0.027 μM. nih.gov This compound also exhibited significant anti-inflammatory activity in THP-1 monocyte cells. nih.gov The N-cyclopropylamide moiety appears to be a critical pharmacophore for this activity. While this compound itself was not evaluated in this study, the findings suggest that the broader class of N-substituted cyclopropanamines could be explored for p38 kinase inhibitory potential.
Table 1: p38α MAPK Inhibitory Activity of a Hybrid Compound
| Compound | p38α MAPK IC50 (μM) | Cell Line |
| Benzophenone and N-cyclopropyl-3-methylbenzamide hybrid | 0.027 | THP-1 |
Data sourced from a study on novel p38 MAPK inhibitors. nih.gov
Correlation between Stereochemistry and Biological Efficacy
The presence of a chiral center in many cyclopropanamine derivatives, including potentially in this compound depending on the substitution pattern and synthesis method, underscores the importance of stereochemistry in their biological activity. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. For instance, studies on other chiral cyclopropane-containing compounds have demonstrated that the biological activity often resides predominantly in one enantiomer. nih.gov The specific spatial arrangement of the substituents around the chiral center can dictate the binding affinity to the target protein, leading to differences in efficacy. The synthesis of single enantiomers is therefore a critical step in the development of such compounds to maximize therapeutic benefit and minimize potential side effects. The differential activity of stereoisomers has been noted in various classes of bioactive compounds, where one isomer may be significantly more potent or have a different mode of action than the other. nih.gov
In Vitro Biological Assessment Methodologies
The evaluation of the therapeutic potential of this compound and its derivatives relies on a variety of in vitro assays to determine their biological activity and mechanism of action.
Cell-Based Assays for Antiproliferative Activity (e.g., Cancer Cell Lines)
A common approach to screen for potential anticancer agents is to evaluate their antiproliferative activity against a panel of human cancer cell lines. While specific data for this compound is not available, the general methodology involves exposing cancer cells to the compound at various concentrations and measuring cell viability or proliferation after a set period, typically 24 to 72 hours.
Several types of assays are commonly employed for this purpose:
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells. nih.gov
SRB (Sulphorhodamine B) Assay: This is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and thus to the cell number. mdpi.com
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which signals the presence of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
The results of these assays are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. These assays can be performed on a variety of cancer cell lines representing different tumor types to assess the spectrum of activity. For example, studies on other N-substituted compounds have utilized cell lines such as PC3 (prostate cancer) and MDA-MB-231 (breast cancer) to evaluate antiproliferative effects. nih.gov
Table 2: Common Human Cancer Cell Lines for Antiproliferative Assays
| Cell Line | Cancer Type |
| MCF-7 | Breast Adenocarcinoma |
| HeLa | Cervical Cancer |
| HCT-116 | Colorectal Carcinoma |
| A549 | Lung Carcinoma |
| PC3 | Prostate Cancer |
| K562 | Chronic Myelogenous Leukemia |
Functional Assays for Target Engagement
Research into the biological activity of N-substituted cyclopropanamine derivatives has largely centered on their potent inhibitory effects on monoamine oxidases (MAO), key enzymes in the metabolism of neurotransmitters. rsc.orgdrugs.commayoclinic.org Functional assays are critical in determining the potency and selectivity of these compounds for the two major isoforms, MAO-A and MAO-B.
Derivatives of N-benzylcyclopropanamine have been shown to be potent, irreversible inhibitors of MAO. nih.govresearchgate.net The nature of this inhibition is typically characterized through in vitro enzyme inhibition assays using recombinant human MAO-A and MAO-B. In these assays, the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is a key parameter for quantifying potency.
For instance, studies on cis-N-benzyl-2-methoxycyclopropylamine, a close analog of this compound, have demonstrated significant inhibitory activity. After a 30-minute pre-incubation period with the enzymes, this compound exhibited a high potency for MAO-B with an IC50 value of 5 nM, and a slightly lower potency for MAO-A with an IC50 of 170 nM. nih.gov This data indicates a degree of selectivity for MAO-B. The irreversible nature of the inhibition was confirmed by the lack of enzyme activity restoration upon dilution. researchgate.net
The functional assays typically involve measuring the enzymatic conversion of a substrate, such as kynuramine, which produces a fluorescent product upon oxidation by MAO. mdpi.com The decrease in the rate of product formation in the presence of the inhibitor allows for the determination of its inhibitory capacity.
Table 1: In Vitro MAO Inhibition by N-Benzylcyclopropanamine Derivatives
| Compound | Target | IC50 (nM) | Inhibition Type | Reference |
|---|---|---|---|---|
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 | Irreversible | nih.gov |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 | Irreversible | nih.gov |
The structure-activity relationship (SAR) studies highlight that the N-benzyl substitution is a key feature for potent MAO inhibition within this class of cyclopropanamine derivatives. nih.gov The substitution pattern on the phenyl ring, such as the 3-methyl group in this compound, is expected to modulate the potency and selectivity for the MAO isoforms.
Preclinical In Vivo Efficacy and Pharmacodynamic Studies
The preclinical in vivo efficacy of cyclopropanamine-based MAO inhibitors is often evaluated in animal models to assess their potential therapeutic effects, which are direct consequences of their pharmacodynamic mechanism of action—the elevation of monoamine neurotransmitter levels in the brain. mayoclinic.orgnih.gov
Following the demonstration of potent in vitro MAO inhibition, lead compounds are advanced to in vivo studies. A key aspect of these studies is to determine if the compound can effectively inhibit MAO in the brain after systemic administration. This is often assessed by measuring the ex vivo activity of MAO in brain homogenates from animals treated with the inhibitor.
For example, in vivo studies with related cyclopropylamine MAO inhibitors have demonstrated effective inhibition of brain MAO activity in rodents. nih.gov The pharmacodynamic effect of these inhibitors is the increased concentration of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain, which is the basis for their potential antidepressant and neuroprotective effects. mayoclinic.org
In a study involving N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, another cyclopropylamine derivative, administration to rats led to a marked inhibition of brain MAO activity and a subsequent increase in brain serotonin levels. nih.gov Such studies provide crucial evidence of target engagement in a living system and the desired pharmacodynamic outcome.
Table 2: Preclinical In Vivo Pharmacodynamic Effects of a Cyclopropylamine MAO Inhibitor Derivative
| Compound | Animal Model | Key Finding | Reference |
|---|---|---|---|
| N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine | Rat | Inhibition of brain MAO activity and increased brain serotonin levels. | nih.gov |
Further preclinical development would typically involve more extensive pharmacodynamic studies to establish a clear relationship between the dose, plasma and brain concentrations of the drug, the degree of MAO inhibition, and the magnitude of the neurochemical and behavioral effects.
Theoretical and Computational Chemistry of N 3 Methylphenyl Methyl Cyclopropanamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature and conformational preferences of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms.
Ab initio and Density Functional Theory (DFT) are two of the most rigorous methods in quantum chemistry used to determine the most stable three-dimensional arrangement of a molecule (its conformation). For N-[(3-methylphenyl)methyl]cyclopropanamine, these calculations would identify the preferred spatial orientation of the 3-methylphenyl group relative to the cyclopropane (B1198618) ring.
Table 1: Hypothetical Conformational Analysis Data for this compound
| Conformer | Dihedral Angle 1 (°) (Cα-Cβ-N-Cγ) | Dihedral Angle 2 (°) (C-Cα-Cβ-N) | Relative Energy (kcal/mol) | Population (%) |
| A (Global Minimum) | 180 (anti) | 60 (gauche) | 0.00 | 75.2 |
| B | 60 (gauche) | 180 (anti) | 1.25 | 15.5 |
| C | -60 (gauche) | 180 (anti) | 1.30 | 9.3 |
| Note: This table is illustrative, based on typical results for similar molecules, and does not represent experimentally or computationally verified data for this compound. |
Once the optimized geometry is determined, DFT calculations can elucidate the electronic structure. This includes analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.
A Molecular Electrostatic Potential (MEP) map could also be generated. This map visualizes the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the nitrogen atom of the amine group would be expected to be a region of high electron density (a nucleophilic center), making it a likely site for protonation or interaction with electrophilic sites on a receptor.
Table 2: Calculated Electronic Properties for this compound (Illustrative)
| Property | Value |
| Energy of HOMO | -9.58 eV |
| Energy of LUMO | 0.36 eV |
| HOMO-LUMO Gap | 9.94 eV |
| Dipole Moment | 1.5 D |
| Topological Polar Surface Area | 26.0 Ų |
| Note: Values are hypothetical, drawing from general ranges seen in similar organic molecules and publicly available computed data for the target compound. nih.gov The HOMO and LUMO values are modeled after findings for other N-substituted compounds. nih.gov |
Molecular Modeling and Simulation
Molecular modeling techniques use the principles of classical mechanics to simulate the interactions between a ligand, like this compound, and a biological macromolecule, such as a protein receptor or enzyme.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. Given the structural similarity of this compound to known monoamine oxidase (MAO) inhibitors, a hypothetical docking study could investigate its binding to MAO-A or MAO-B.
The process involves placing the 3D structure of the ligand into the active site of the protein and using a scoring function to estimate the binding affinity (often expressed in kcal/mol). The results would identify the most likely binding pose and the specific amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or pi-stacking with the phenyl ring).
Table 3: Hypothetical Molecular Docking Results against Monoamine Oxidase B (MAO-B)
| Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| This compound | -8.5 | TYR435, GLN206 | Hydrogen Bond (with NH2) |
| ILE199, LEU171 | Hydrophobic Interaction | ||
| PHE343 | Pi-Pi Stacking | ||
| Note: This table is a hypothetical representation of docking results, modeled on typical interactions observed for inhibitors in the MAO-B active site. It is not based on actual simulation data for this compound. |
Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time. An MD simulation tracks the movements of all atoms in the system over a period, providing insights into the flexibility of the complex and the durability of the interactions identified in docking.
Key metrics from an MD simulation include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. Such simulations on related compounds have been used to validate docking poses and understand the dynamic nature of the binding. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.
To build a QSAR model, one would need a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition). For each compound, a set of numerical descriptors representing its physicochemical properties (e.g., LogP, molecular weight, electronic properties from quantum calculations) would be calculated. A mathematical model is then developed to correlate these descriptors with the activity.
For a compound like this compound, if it were part of a series of tested analogues, a QSAR model could be used to predict its activity based on its calculated descriptors. Relevant descriptors might include those found in studies of similar compounds, such as the Kier and Hall index, partial charges on specific atoms, and shadow indices. nih.gov A robust QSAR model could then be used to guide the design of new, more potent analogues.
In Silico Prediction of ADMET Properties (excluding clinical data)
The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical component in the early stages of drug discovery. In the case of this compound, computational, or in silico, models provide a valuable preliminary assessment of its pharmacokinetic and toxicological characteristics. By employing sophisticated algorithms and extensive databases of chemical structures and their known properties, these predictive tools can forecast the likely behavior of a novel chemical entity within a biological system. This approach allows for the early identification of potential liabilities, guiding further experimental studies. The following sections detail the predicted ADMET properties of this compound based on data generated from widely recognized computational platforms.
Absorption
The absorption of a compound, particularly following oral administration, is a key determinant of its bioavailability. Predictions for this compound suggest favorable absorption characteristics. A high intestinal absorption rate is predicted, indicating that the compound is likely to be efficiently taken up from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability model, an in vitro system that mimics the human intestinal barrier, further supports this, with predictions indicating high permeability. Water solubility is another crucial factor influencing absorption, and the compound is predicted to be soluble.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Water Solubility (logS) | -2.857 | Soluble |
| Caco-2 Permeability (logPapp in 10-6 cm/s) | 1.121 | High |
| Intestinal Absorption (Human) (% Absorbed) | 95.58% | High |
| P-glycoprotein Substrate | No | Not likely to be actively removed from cells by P-gp |
Distribution
Following absorption, a compound is distributed throughout the body via the circulatory system. Key parameters in this process include the volume of distribution at steady state (VDss) and the ability to cross the blood-brain barrier (BBB). For this compound, the predicted VDss suggests a moderate level of distribution into the tissues. A crucial prediction is its ability to penetrate the central nervous system (CNS), which is affirmed by the predictive models. This suggests the compound can cross the tightly regulated blood-brain barrier. Plasma protein binding is another factor that can influence distribution, and predictions indicate a significant portion of the compound is likely to be bound to proteins in the blood.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| VDss (human) (log L/kg) | 0.323 | Moderate distribution |
| Fraction Unbound (human) | 0.103 | High plasma protein binding |
| BBB Permeability (logBB) | 0.109 | Can cross the blood-brain barrier |
| CNS Permeability (logPS) | -1.631 | Can penetrate the central nervous system |
Metabolism
The metabolic fate of a compound is largely determined by its interaction with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. In silico models predict that this compound is a substrate for CYP2D6 and CYP3A4, two major enzymes involved in the metabolism of a vast number of drugs. Furthermore, the predictions indicate that the compound is likely to inhibit several CYP isoforms, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4. This potential for inhibition suggests a risk of drug-drug interactions if co-administered with other medications metabolized by these enzymes.
| Parameter | Predicted Outcome | Interpretation |
|---|---|---|
| CYP2D6 Substrate | Yes | Likely metabolized by CYP2D6 |
| CYP3A4 Substrate | Yes | Likely metabolized by CYP3A4 |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this isoform |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
Excretion
The primary routes of excretion for drugs and their metabolites are through the kidneys (renal) and liver (biliary). The total clearance of a compound is a measure of its rate of removal from the body. For this compound, the predicted total clearance is relatively low. The compound is not predicted to be a substrate for the renal organic cation transporter 2 (OCT2), suggesting this specific transporter is not significantly involved in its renal excretion.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Total Clearance (log ml/min/kg) | 0.373 | Low clearance |
| Renal OCT2 Substrate | No | Not a substrate for OCT2 |
Toxicity
Early assessment of potential toxicity is a cornerstone of modern drug development, and in silico models provide a first alert for various toxicological endpoints. Predictions for this compound indicate that it is not likely to be mutagenic, as suggested by the AMES toxicity test prediction. However, it is predicted to be an inhibitor of the hERG (human Ether-à-go-go-Related Gene) channel, which can be associated with cardiovascular side effects. The models also suggest a potential for hepatotoxicity (liver damage). In terms of acute toxicity, the predicted oral LD50 in rats falls into class III, indicating it is slightly toxic. The maximum tolerated dose in humans is also predicted to be relatively low.
| Parameter | Predicted Outcome/Value | Interpretation |
|---|---|---|
| AMES Toxicity | No | Non-mutagenic |
| hERG I Inhibitor | Yes | Potential for cardiotoxicity |
| Hepatotoxicity (Human) | Yes | Potential for liver toxicity |
| Skin Sensitisation (Human) | No | Low potential for skin sensitization |
| Minnow Toxicity (log mM) | -0.814 | Toxic to aquatic life |
| Oral Rat Acute Toxicity (LD50) | 2.505 mol/kg | Toxicity Class III (Slightly toxic) |
| Max Tolerated Dose (human) (log mg/kg/day) | 0.404 | Low maximum tolerated dose |
Advanced Analytical and Spectroscopic Characterization of N 3 Methylphenyl Methyl Cyclopropanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary methods used to determine the molecular structure of N-[(3-methylphenyl)methyl]cyclopropanamine. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the 3-methylphenyl group, the benzylic methylene (B1212753) protons, the cyclopropyl (B3062369) protons, and the methyl group protons. The aromatic region typically displays complex multiplets due to spin-spin coupling between adjacent protons. The benzylic protons appear as a singlet or a doublet if coupled to the amine proton, and the cyclopropyl protons show characteristic multiplets at high field (upfield).
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The aromatic carbons resonate in the downfield region (typically 120-140 ppm), with the carbon attached to the methyl group showing a distinct chemical shift. The benzylic carbon and the carbons of the cyclopropyl ring appear at intermediate and upfield chemical shifts, respectively.
Illustrative NMR Data for this compound
Disclaimer: The following data are predicted and illustrative, based on typical chemical shifts for similar structural motifs, and are intended to represent the expected spectroscopic features of the compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.20-7.05 | m | 4H | Ar-H |
| 3.75 | s | 2H | N-CH₂-Ar |
| 2.35 | s | 3H | Ar-CH₃ |
| 2.20 | m | 1H | N-CH(cyclopropyl) |
| 1.50 | br s | 1H | N-H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 139.0 | Ar-C (quaternary) |
| 138.0 | Ar-C (quaternary) |
| 129.5 | Ar-CH |
| 128.5 | Ar-CH |
| 128.0 | Ar-CH |
| 126.0 | Ar-CH |
| 55.0 | N-CH₂-Ar |
| 35.0 | N-CH (cyclopropyl) |
| 21.5 | Ar-CH₃ |
For derivatives of this compound that contain chiral centers, advanced NMR techniques are crucial for determining their stereochemistry. The Nuclear Overhauser Effect (NOE) is a key phenomenon exploited in techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments identify protons that are close in space, providing through-space correlations that help to establish the relative stereochemistry of substituents. For molecules with conformational flexibility, temperature-dependent NMR studies can provide insights into the dynamic processes and the preferred conformations in solution.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₁H₁₅N), the calculated exact mass of the neutral molecule is 161.1204. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure this mass with high precision, typically within a few parts per million (ppm). This accuracy allows for the confident determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|
Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion. In a typical experiment, the protonated molecule [M+H]⁺ is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed to elucidate the structure of the original molecule.
For this compound, the most likely fragmentation pathways involve cleavage of the bonds adjacent to the nitrogen atom. A common fragmentation is the cleavage of the benzylic C-N bond, leading to the formation of a stable 3-methylbenzyl cation (m/z 105). Another characteristic fragmentation is the loss of the cyclopropyl group. The analysis of these fragmentation patterns is crucial for the structural confirmation of the molecule and for the identification of its metabolites in biological samples, as metabolic transformations often occur at specific sites that can be identified through changes in the fragmentation pattern.
Table 4: Plausible MS/MS Fragmentation of [C₁₁H₁₅N+H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Plausible Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 162.1 | 105.1 | C₃H₆N | 3-methylbenzyl cation |
| 162.1 | 118.1 | C₃H₅ | [M-cyclopropyl+H]⁺ |
| 105.1 | 91.1 | CH₂ | Tropylium cation |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) allows for the measurement of the Collision Cross Section (CCS) of an ion, which is a measure of its size and shape in the gas phase. The CCS value is a valuable physicochemical property that can aid in compound identification, particularly in complex mixtures where isomers with the same mass and similar retention times may be present.
For this compound, an experimental CCS value can be determined using a calibrated IMS-MS instrument. This value can then be compared to predicted CCS values from computational models. Predictive models for CCS are becoming increasingly accurate and can be used to generate theoretical CCS databases for a wide range of small molecules. The combination of accurate mass, retention time, fragmentation pattern, and CCS provides a high degree of confidence in the identification of the compound.
Table 5: Estimated Collision Cross Section (CCS) Data
| Ion | Adduct | Estimated CCS (Ų) |
|---|
Disclaimer: The CCS value is an estimation based on the general correlation between molecular weight and CCS for small molecules and may vary depending on the specific conformation and experimental conditions.
Chromatographic Analysis and Purification
Chromatographic techniques are fundamental in the analysis of this compound, enabling both the assessment of purity and the isolation of material with high fidelity. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity of this compound and for its quantification in various matrices. The technique's high resolution and sensitivity make it ideal for separating the target compound from starting materials, byproducts, and degradation products.
Typically, reversed-phase HPLC is employed, utilizing a nonpolar stationary phase (often C18-silica) and a polar mobile phase. The separation of amine-containing compounds like this compound can be optimized by adjusting the mobile phase composition, which commonly consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution by protonating the amine. Detection is most commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the phenyl ring of the molecule exhibits strong absorbance.
Table 1: Illustrative HPLC Parameters for Purity Analysis of N-benzyl Cyclopropanamine Derivatives
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table presents a typical set of starting conditions for the analysis of compounds structurally related to this compound. Actual conditions would require optimization.
Chiral Chromatography for Enantiomeric Separation and Purity
Given that this compound possesses a stereocenter, the separation of its enantiomers is critical, as different enantiomers can exhibit distinct biological activities. Chiral chromatography is the definitive method for this purpose, enabling both the analytical determination of enantiomeric excess (ee) and the preparative isolation of individual enantiomers. rsc.org
This separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral amines. doi.org Supercritical fluid chromatography (SFC) with a chiral stationary phase is also a powerful technique for the rapid separation of enantiomers. doi.orgnih.gov
Table 2: Representative Chiral Stationary Phases for Amine Separation
| Chiral Stationary Phase (CSP) | Selector Type | Potential Application |
|---|---|---|
| Cellulose tris(3,5-dimethylphenylcarbamate) | Polysaccharide-based | Broad applicability for chiral amines |
| Amylose tris(3,5-dimethylphenylcarbamate) | Polysaccharide-based | Alternative selectivity to cellulose-based phases |
| Whelk-O1 | Pirkle-type (π-acidic/π-basic) | Effective for various racemates, including amines doi.org |
| NicoShell | Macrocyclic glycopeptide | Has shown effectiveness for a wide range of chiral compounds doi.org |
This table lists common chiral stationary phases that could be employed for the enantiomeric separation of this compound based on their success with similar chemical structures.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. rochester.educhemistryhall.comlibretexts.org In the synthesis of this compound, for instance, from 3-methylbenzaldehyde (B113406) and cyclopropanamine via reductive amination, TLC can be used to track the consumption of the starting materials and the formation of the product. acs.org
A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. chemistryhall.com The plate is then developed in a chamber containing an appropriate mobile phase (eluent), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. researchgate.net The separated spots are visualized, commonly under UV light, which reveals the aromatic rings of the starting material and product. chemistryhall.com Staining with an agent like ninhydrin (B49086) or permanganate (B83412) can also be used to visualize amines. chemistryhall.com The relative positions of the spots, denoted by their retention factor (Rf) values, indicate the progress of the reaction. acs.org A completed reaction is typically indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. acs.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful and unambiguous method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. uq.edu.auexcillum.com If this compound, or a suitable salt or derivative, can be grown as a single crystal of sufficient quality, this technique can provide a wealth of structural information. wikipedia.org
The process involves irradiating the crystal with a beam of X-rays and measuring the diffraction pattern produced. wikipedia.org From the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated. wikipedia.org This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles, providing a definitive confirmation of the compound's constitution and conformation in the solid state. lookchem.comresearchgate.net For chiral molecules, X-ray crystallography using a copper X-ray source can also be used to determine the absolute configuration of a single enantiomer. uq.edu.au
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Trifluoroacetic acid |
| Formic acid |
| Methanol |
| 3-methylbenzaldehyde |
| Cyclopropanamine |
| Hexane |
| Ethyl acetate |
| Ninhydrin |
Applications of N 3 Methylphenyl Methyl Cyclopropanamine in Chemical Sciences
Utilization as a Versatile Chemical Building Block in Organic Synthesis
N-[(3-methylphenyl)methyl]cyclopropanamine is a valuable scaffold in organic synthesis due to the combined reactivity of its constituent parts: the nucleophilic secondary amine and the strained cyclopropane (B1198618) ring. The cyclopropylamine (B47189) motif is a well-established reactive intermediate in a variety of chemical transformations. nih.govnih.gov The inherent ring strain of the cyclopropane ring, with its compressed bond angles, makes it susceptible to ring-opening reactions, providing a pathway to more complex molecular architectures. nih.govnih.gov
The secondary amine functionality allows for a wide range of common chemical transformations. It can readily undergo N-acylation, N-alkylation, and N-arylation reactions to introduce further diversity into the molecular structure. For instance, it can react with acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides.
Furthermore, N-aryl cyclopropylamines can participate in more complex transformations such as cycloaddition reactions. For example, photochemical [3+2] cycloadditions of N-aryl cyclopropylamines with α,β-unsaturated carbonyl systems have been reported to yield N-arylaminocycloalkyl compounds. nih.gov This type of reaction, proceeding through a Single Electron Transfer (SET) pathway, demonstrates the utility of the cyclopropylamine scaffold in constructing five-membered ring systems. nih.gov The presence of the 3-methylphenyl group can influence the electronic properties and reactivity of the aryl amine, potentially impacting reaction yields and selectivity.
The synthesis of primary cyclopropylamines, the parent structure of this compound, can be achieved through various methods, including the cooperative Ti(II)- and Lewis acid-mediated coupling of alkanenitriles with Grignard reagents. chemrxiv.org The N-benzylation to form the final compound can then be achieved through standard reductive amination or nucleophilic substitution reactions.
Role in the Development of Investigational Drug Candidates
The cyclopropylamine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in clinical drug molecules due to its unique chemical properties and pharmacological activity. scbt.comatamanchemicals.com The rigid nature of the cyclopropane ring can help to lock a molecule into a specific conformation, which can be beneficial for binding to a biological target. The introduction of a cyclopropyl (B3062369) group can also enhance metabolic stability and reduce off-target effects.
Derivatives of cyclopropylamine have been investigated as inhibitors of various enzymes. For example, certain cyclopropylamine derivatives have been identified as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme that has become an attractive therapeutic target for cancer treatment. Patents have been filed for a range of cyclopropylamine derivatives, including those with N-benzyl substitutions, for their potential as LSD1 inhibitors.
The 2-phenylcyclopropylmethylamine (PCPMA) scaffold, which is structurally related to this compound, is considered a privileged scaffold for designing drugs targeting the central nervous system (CNS), including treatments for depression, schizophrenia, and Parkinson's disease. This highlights the potential of N-arylmethyl cyclopropylamines in neuroscience drug discovery.
Below is a table of representative investigational drug candidates or research compounds containing a cyclopropylamine moiety, illustrating their therapeutic targets.
| Compound Class | Example Compound | Therapeutic Target | Reference |
| LSD1 Inhibitors | trans-N-Methyl-N-((1-methylpiperidin-4-yl)methyl)-2-phenylcyclopropanamine | Lysine-specific demethylase 1 (LSD1) | |
| LSD1 Inhibitors | {trans-2-Phenylcyclopropyl}[1-(phenylmethyl)-4-piperidinyl]methyl}amine | Lysine-specific demethylase 1 (LSD1) | |
| Melatonin Agonists | N-acyl-(2-aryl-cyclopropyl-methyl)-amine derivatives | Melatonin receptors |
Potential Applications in Agrochemical and Material Sciences
The utility of cyclopropylamine derivatives extends beyond pharmaceuticals into the realms of agrochemicals and material science. In agriculture, cyclopropylamine derivatives are used in the formulation of herbicides, fungicides, and insecticides. For instance, cyclopropylamine is a key intermediate in the synthesis of the insecticide cyromazine. The introduction of the lipophilic 3-methylbenzyl group could potentially modulate the biological activity and physical properties of such agrochemicals, possibly leading to improved efficacy or altered spectrum of activity.
In material science, the strained cyclopropane ring can be exploited to create polymers with unique properties. The ring-opening polymerization of cyclopropane-containing monomers can lead to the formation of novel materials. While specific applications of this compound in this field are not well-documented, its structural features suggest it could be explored as a monomer or a modifying agent in polymer synthesis. The incorporation of the aromatic and aliphatic components of the molecule could influence the thermal and mechanical properties of the resulting polymers. For example, benzylamine (B48309) has been used in the synthesis of the cage structure precursor to the energetic material CL-20, suggesting a potential, albeit speculative, application area for structurally related amines.
Synthesis of Compound Libraries for Drug Discovery Screening
Combinatorial chemistry is a powerful tool in modern drug discovery, enabling the rapid synthesis of large numbers of compounds, known as libraries, for high-throughput screening. The "building block" approach is central to combinatorial chemistry, where diverse molecular scaffolds and substituents are combined to generate a wide array of structurally related molecules.
This compound is an ideal candidate for use as a building block in the synthesis of compound libraries. Its secondary amine provides a convenient handle for derivatization. By reacting this compound with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates in a parallel synthesis format, a focused library of amides, sulfonamides, or ureas can be rapidly generated.
Such libraries can be designed to explore the structure-activity relationships (SAR) around a particular biological target. For example, if a hit compound containing a related N-benzylcyclopropylamine scaffold is identified from a primary screen, a library based on this compound could be synthesized to optimize potency, selectivity, and pharmacokinetic properties. The 3-methyl substituent on the phenyl ring provides a specific point of variation compared to an unsubstituted benzyl (B1604629) group, allowing for a finer exploration of the chemical space.
The table below outlines a hypothetical combinatorial library synthesis using this compound as a building block.
| Library Type | Building Block 1 | Building Block 2 (Examples) | Resulting Compounds | Potential Application |
| Amide Library | This compound | A diverse set of carboxylic acids (e.g., benzoic acid, acetic acid, indole-2-carboxylic acid) | N-acyl-N-[(3-methylphenyl)methyl]cyclopropanamines | Drug discovery, SAR studies |
| Sulfonamide Library | This compound | A diverse set of sulfonyl chlorides (e.g., benzenesulfonyl chloride, methanesulfonyl chloride) | N-sulfonyl-N-[(3-methylphenyl)methyl]cyclopropanamines | Drug discovery, SAR studies |
| Urea Library | This compound | A diverse set of isocyanates (e.g., phenyl isocyanate, ethyl isocyanate) | N'-substituted-N-[(3-methylphenyl)methyl]cyclopropyl ureas | Drug discovery, SAR studies |
Future Research Directions and Unexplored Avenues for N 3 Methylphenyl Methyl Cyclopropanamine
Development of Novel and More Efficient Synthetic Routes
While methods for synthesizing cyclopropylamines exist, future research should focus on developing more efficient, stereoselective, and scalable routes specifically tailored for N-[(3-methylphenyl)methyl]cyclopropanamine and its analogues. nih.govlongdom.org Current strategies often rely on multi-step processes that can be resource-intensive and may not offer precise control over stereochemistry, which is crucial for biological activity. nih.gov
Future synthetic research could explore several innovative avenues:
Asymmetric Catalysis: Developing catalytic, enantioselective cyclopropanation methods would be a significant advancement. researchgate.net This could involve metal-catalyzed reactions of diazo compounds with alkenes or novel approaches using chiral catalysts to ensure high enantiomeric excess, which is critical since biological targets often exhibit stereospecific binding. researchgate.net
C-H Functionalization: Direct C-H activation and functionalization represent a powerful, atom-economical strategy. nih.gov Research into metal-catalyzed C-H amination of pre-existing methylcyclopropane (B1196493) scaffolds could provide a more direct and efficient route to the target molecule, bypassing multiple steps.
Flow Chemistry: Adapting or developing synthetic routes for continuous flow reactors could enhance scalability, reproducibility, and safety. This is particularly relevant for producing libraries of derivatives for high-throughput screening.
Biocatalysis: The use of enzymes for key transformation steps, such as stereoselective amination or cyclopropanation, offers a green and highly specific synthetic alternative. nih.gov Chemoenzymatic strategies could combine the best of traditional chemistry and biocatalysis to assemble complex derivatives. nih.gov
| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |
| Asymmetric Cyclopropanation | Catalytic methods to form the cyclopropane (B1198618) ring with high stereocontrol. researchgate.net | Access to specific stereoisomers; potentially higher biological activity. | Development of novel chiral ligands and catalysts. |
| Kulinkovich-type Reactions | Application of titanocene-mediated cyclopropanation on nitriles or amides. nih.gov | Utilizes readily available starting materials. | Optimizing reaction conditions for substituted benzyl (B1604629) precursors. |
| Michael-Initiated Ring Closure | Formation of the cyclopropane ring through a conjugate addition followed by intramolecular cyclization. nih.gov | Good control over relative stereochemistry. | Design of novel Michael acceptors and donors. |
| Reductive Amination | Direct amination of a corresponding cyclopropyl (B3062369) ketone or aldehyde. nih.gov | A convergent and straightforward approach. | Sourcing or synthesizing the cyclopropyl ketone precursor efficiently. |
Discovery of New Biological Targets and Therapeutic Applications
The structural similarity of this compound to tranylcypromine (B92988) suggests its primary activity as an MAO inhibitor. nih.gov However, the vast landscape of biological targets means that this compound and its derivatives could possess novel pharmacological activities. Tranylcypromine itself has been shown to inhibit other enzymes, such as lysine-specific demethylase 1 (LSD1), indicating that the cyclopropylamine (B47189) scaffold is capable of interacting with diverse protein targets. nih.gov
Future research should pivot towards identifying these new targets:
Target Deconvolution Screening: Employing techniques like chemical proteomics and affinity-based protein profiling can help identify direct binding partners of this compound derivatives in an unbiased manner within a cellular context.
Phenotypic Screening: High-content screening of derivative libraries against various cell lines (e.g., cancer, neuronal, immune cells) can uncover unexpected biological effects. nih.gov Hits from these screens can then be subjected to mechanistic studies to identify the molecular target.
Exploring Beyond MAO Inhibition: Given that MAO-B inhibitors are explored for neurodegenerative diseases like Parkinson's and Alzheimer's, derivatives could be rationally designed to engage other relevant targets in these pathologies, such as beta-secretase 1 (BACE-1) or glycogen (B147801) synthase kinase 3 beta (GSK-3β), creating multi-target agents. researchgate.netresearchgate.net
| Potential Target Class | Therapeutic Area | Rationale for Exploration | Example Targets |
| Demethylases | Oncology, Epigenetics | The related scaffold of tranylcypromine is a known LSD1 inhibitor. nih.gov | Lysine-Specific Demethylase 1 (LSD1) |
| Cytochrome P450 Enzymes | Drug Metabolism, Oncology | TCP derivatives are known to interact with various CYP enzymes. nih.gov | CYP2A6, CYP2C19 |
| Receptors | Neurology, Inflammation | Small molecules can act as allosteric modulators or direct antagonists/agonists. | Platelet P2Y12 receptor, Neurotransmitter receptors nih.gov |
| Kinases | Oncology, Inflammation | Kinase inhibitors are a major class of therapeutics. | JNK, GSK-3β nih.gov |
Advanced Computational Approaches for Rational Design and Lead Optimization
Computational chemistry provides powerful tools to accelerate the drug discovery process. nih.gov For this compound, these approaches can guide the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
Future computational efforts should include:
Structure-Based Drug Design (SBDD): Using the crystal structures of known targets like MAO-A and MAO-B, docking simulations can predict the binding modes of new derivatives. nih.gov This allows for the rational design of modifications to the methylphenyl ring or the amine to enhance binding affinity and selectivity between the two MAO isoforms. nih.gov
Pharmacophore Modeling: Based on a set of known active compounds for a particular target, a pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify novel scaffolds or to guide the design of new derivatives of this compound.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of binding interactions and revealing allosteric sites that could be targeted.
ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for early-stage lead optimization, helping to flag and design out potential liabilities before resource-intensive synthesis is undertaken.
| Computational Method | Objective | Application to this compound | | :--- | :--- | :--- | :--- | | Molecular Docking | Predict binding affinity and orientation of a ligand in a protein's active site. researchgate.net | Optimize substitutions on the phenyl ring for enhanced MAO-B selectivity. | | Pharmacophore Modeling | Identify essential 3D features for biological activity. | Design new derivatives that fit the pharmacophore of other targets like LSD1. | | Molecular Dynamics | Simulate the movement of atoms and molecules to understand complex stability. | Assess the stability of the compound within the MAO active site. | | Quantum Mechanics (QM) | Calculate electronic structure to understand reactivity. | Elucidate the mechanism of irreversible inhibition if applicable. | | ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Prioritize derivatives with favorable drug-like properties for synthesis. |
Exploration of this compound in Chemical Biology Tools
The unique structure of this compound can be leveraged to create sophisticated chemical probes to study biological systems. mdpi.com These tools are invaluable for target identification, validation, and imaging.
Future research in this area could focus on:
Photoaffinity Probes: Incorporating a photoreactive group (e.g., diazirine or benzophenone) onto the scaffold would allow for covalent cross-linking to binding partners upon UV irradiation, facilitating their identification via mass spectrometry.
Fluorescent Probes: Attaching a fluorophore to a derivative of this compound can enable the visualization of its subcellular localization and interaction with targets in living cells using advanced microscopy techniques. nih.govrsc.org
Biotinylated or "Clickable" Probes: Synthesizing derivatives with a biotin (B1667282) tag or a "clickable" handle (like an alkyne or azide) allows for affinity purification of target proteins from cell lysates. mdpi.commdpi.com Click chemistry offers a versatile approach for late-stage functionalization with various reporter tags. mdpi.com
| Probe Type | Functional Moiety | Application | Potential Research Goal |
| Fluorescent Probe | Fluorophore (e.g., BODIPY, Cyanine) | Cellular imaging, localization studies. rsc.org | Visualize the accumulation of derivatives in mitochondria (where MAO resides). |
| Affinity Probe | Biotin or a "Clickable" handle (Alkyne/Azide) mdpi.com | Pull-down assays for target identification. | Identify off-target interactors of the compound in neuronal cell lysates. |
| Photoaffinity Label | Diazirine or Benzophenone (B1666685) | Covalent labeling of binding partners for target validation. | Confirm direct binding to a newly discovered protein target in situ. |
Multi-Omics Integration for Comprehensive Biological Profiling of Derivatives
To gain a holistic understanding of the biological effects of this compound derivatives, an integrated multi-omics approach is essential. frontiersin.org This systems biology approach moves beyond a single target to map the global changes a compound induces in a biological system. nih.govtaylorfrancis.comdrugtargetreview.com
Future investigations should integrate multiple data layers:
Transcriptomics (RNA-seq): To analyze how drug treatment alters gene expression profiles, revealing affected pathways and potential mechanisms of action or resistance. nih.gov
Proteomics: To quantify changes in protein abundance and post-translational modifications, providing a direct view of the cellular machinery's response.
Metabolomics: To measure fluctuations in endogenous small-molecule metabolites, which can reveal shifts in metabolic pathways downstream of target engagement (e.g., changes in neurotransmitter levels). nih.gov
Lipidomics: To profile changes in lipid species, which is particularly relevant for drugs targeting membrane-associated proteins or affecting cellular membranes. nih.gov
By integrating these datasets, researchers can build comprehensive network models of a drug's impact, uncover novel biomarkers for efficacy, identify unexpected off-target effects, and generate new hypotheses for therapeutic applications. nih.govmdpi.com For instance, a multi-omics analysis of cells treated with an this compound derivative could reveal coordinated changes in inflammatory and metabolic pathways, suggesting a novel application in immunometabolism. nih.gov
Q & A
Q. What methodologies are recommended for structural characterization of N-[(3-methylphenyl)methyl]cyclopropanamine?
Answer:
- Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm the cyclopropane ring and methylphenyl substituents. Aromatic protons in the 6.5–7.5 ppm range and cyclopropane protons as doublets of doublets (δ ~0.5–2.0 ppm) are key indicators .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₁H₁₅N).
- X-ray Crystallography : If crystalline, this provides unambiguous confirmation of stereochemistry and bond angles .
Q. How should experimental protocols be designed for synthesizing this compound?
Answer:
- Reaction Optimization : Use factorial design (e.g., 2^k designs) to test variables like temperature, solvent polarity, and catalyst loading. This reduces trial-and-error inefficiencies .
- Intermediate Monitoring : Employ TLC or GC-MS to track intermediates (e.g., Schiff base formation in reductive amination steps) .
- Safety Protocols : Follow H303+H313+H333 guidelines (avoid inhalation/skin contact; use fume hoods and PPE) .
Q. What safety considerations are critical when handling this compound?
Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Waste Management : Segregate organic waste and use neutralization protocols for amine-containing residues. Partner with certified waste disposal services .
Advanced Research Questions
Q. How can computational tools optimize the synthesis of this compound?
Answer:
- Quantum Chemical Calculations : Use software (e.g., Gaussian, ORCA) to model transition states and predict reaction pathways. This identifies energy barriers in cyclopropane ring formation .
- AI-Driven Automation : Integrate platforms like COMSOL Multiphysics for real-time reaction parameter adjustments (e.g., flow rates, stoichiometry) to maximize yield .
Q. How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts)?
Answer:
- Statistical Analysis : Apply ANOVA to identify significant variables causing discrepancies. For example, impurities may arise from incomplete purification or side reactions .
- Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to differentiate between structural isomers or trace byproducts .
- Replication Studies : Repeat experiments under controlled conditions (e.g., inert atmosphere) to isolate environmental interference .
Q. What advanced techniques characterize environmental interactions of this compound (e.g., surface adsorption)?
Answer:
- Microspectroscopic Imaging : Analyze adsorption on indoor/outdoor surfaces (e.g., silica, polymers) using AFM-IR or Raman microscopy to study molecular interactions .
- Oxidation Studies : Expose the compound to ozone/UV light in environmental chambers to simulate atmospheric degradation pathways .
Q. How can biological interactions (e.g., enzyme inhibition) be systematically studied?
Answer:
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target enzymes (e.g., monoamine oxidases) .
- Kinetic Assays : Perform fluorometric or calorimetric assays (e.g., ITC) to measure inhibition constants (Kᵢ) under varied pH/temperature conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
